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Compound of Interest

Compound Name: 1-Piperidinecarbonyl chloride

Cat. No.: B076833

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinecarbonyl chloride is a versatile reagent in organic synthesis, primarily utilized as
a carbamoylating agent for the introduction of the piperidine-1-carbonyl moiety. This functional
group is a common structural motif in a variety of biologically active compounds and
pharmaceutical agents. The reagent's primary applications lie in the synthesis of N,N-
disubstituted ureas and carbamates through reactions with amines and alcohols, respectively.
This document provides detailed protocols for these key transformations, summarizing reaction
parameters and yields, alongside essential safety and handling information.

Introduction to 1-Piperidinecarbonyl Chloride

1-Piperidinecarbonyl chloride, also known as N-chloroformylpiperidine, is a reactive acyl
chloride. Its high electrophilicity at the carbonyl carbon makes it an excellent substrate for
nucleophilic acyl substitution reactions. This reactivity is harnessed to form stable amide (urea)
or ester (carbamate) linkages with a wide range of nucleophiles.

Chemical Properties:
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Property Value

IUPAC Name piperidine-1-carbonyl chloride[1]
CAS Number 13939-69-0[1]

Molecular Formula CeH10CINO[1]

Molecular Weight 147.60 g/mol [1]

Appearance Liquid

Boiling Point 242 °C (lit)[2]

| Density | 1.18 g/mL at 25 °C (lit.)[2] |
Core Applications
The primary applications of 1-piperidinecarbonyl chloride are the synthesis of:

¢ N-Substituted Piperidine-1-carboxamides (Ureas): By reacting with primary or secondary
amines.

¢ Piperidine-1-carboxylates (Carbamates): By reacting with alcohols or phenols.

» Friedel-Crafts Carbamylation: By reacting with electron-rich aromatic compounds to form C-
C bonds.

These reactions are fundamental in building complex molecules, particularly in the fields of
medicinal chemistry and materials science.

Safety and Handling

1-Piperidinecarbonyl chloride is a hazardous chemical and must be handled with appropriate
safety precautions.

» Hazards: Causes severe skin burns and eye damage (H314, H318).[1] It is corrosive and
reacts with water, potentially releasing toxic gas.
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e Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a
face shield, and a lab coat. All manipulations should be performed inside a certified chemical
fume hood.

o Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from water
and moisture.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and water.

Experimental Protocols
Protocol 1: Synthesis of N-Substituted Piperidine-1-
carboxamides (Urea Formation)

This protocol describes the general synthesis of a substituted urea via the Schotten-Baumann
reaction between 1-piperidinecarbonyl chloride and an amine. The example is based on the
synthesis of a complex piperidine-1-carboxamide.

Reaction Scheme:

I
1-Piperidinecarbonyl ' Products i
Chloride + | !
[Base (e.g., EtsN, Pyridine) }___'* N-Substituted +Hcl |
Solvent (e.g., DCE, DCM) : Piperidine-1-carboxamide !
L e
RR2NH
(Amine)

Click to download full resolution via product page
Figure 1: General scheme for urea synthesis.
Materials:
e 1-Piperidinecarbonyl chloride

e Substituted amine (e.g., 2,2-dimethylmorpholine)
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Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
Tertiary amine base (e.g., triethylamine or pyridine)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the
substituted amine (1.0 eq.) and a tertiary amine base (1.1-1.5 eq.) in anhydrous DCE or
DCM.

Cool the solution to 0 °C using an ice bath.

Slowly add a solution of 1-piperidinecarbonyl chloride (1.0 eq.) in the same anhydrous
solvent to the stirred amine solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for the required duration (typically 2-6 hours). Monitor the reaction progress by Thin
Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water or a saturated agqueous solution of
sodium bicarbonate.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic
solvent (e.g., DCM) two to three times.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or
sodium sulfate.
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« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude product.

» Purify the crude product by column chromatography on silica gel or recrystallization as
needed.

Quantitative Data for Urea Synthesis:

Amine Reaction Temperatur .
Solvent . Yield (%) Reference
Substrate Time e

| (4E)-4-[3-(3-chlorophenyl)prop-2-yn-1-ylidene]-3,3-dimethylpiperidine | 1,2-DCE | 6 h | Room
Temp. | 70.7 |[3] |

Protocol 2: Synthesis of Piperidine-1-carboxylates
(Carbamate Formation)

This protocol outlines the general procedure for synthesizing a carbamate from 1-
piperidinecarbonyl chloride and a phenol or alcohol. The reaction often benefits from
converting the alcohol/phenol to its more nucleophilic alkoxide/phenoxide form using a base.

Reaction Scheme:

1
1-Piperidinecarbonyl ; Products i
Chloride + | !
[Base (e.g., NaOH, Pyridine))___'* Piperidine-1- + HCI :
Solvent (e.g., DCM/H20) : carboxylate :
L

R-OH
(Alcohol/Phenol)

Click to download full resolution via product page
Figure 2: General scheme for carbamate synthesis.

Materials:
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» 1-Piperidinecarbonyl chloride

e Alcohol or Phenol

e Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

o Base (e.g., Pyridine, Triethylamine, or Sodium Hydroxide for phenols)
 Dilute aqueous HCI solution

e Saturated agueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware

Procedure:

» Dissolve the alcohol or phenol (1.0 eq.) in an appropriate anhydrous solvent in a round-
bottom flask under an inert atmosphere.

e Add a suitable base (1.1 eq.). For phenols, an aqueous solution of NaOH can be used to
form the sodium phenoxide, which is more reactive. For alcohols, an organic base like
pyridine or triethylamine is common.

e Cool the mixture to O °C.

e Add 1-piperidinecarbonyl chloride (1.0 eq.), either neat or as a solution in the reaction
solvent, dropwise to the stirred mixture.

 Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Reaction times can vary from 1 to 12 hours.

o Workup:
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o If an organic base was used, dilute the mixture with the solvent and wash sequentially with
dilute HCI, saturated sodium bicarbonate solution, and brine.

o If an aqueous base was used, separate the layers and extract the aqueous phase with the
organic solvent. Combine the organic layers and wash with brine.

o Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

» Purify the resulting crude carbamate by column chromatography or recrystallization.

Protocol 3: Friedel-Crafts Carbamylation

This protocol details a specialized application of 1-piperidinecarbonyl chloride in a Friedel-
Crafts reaction to carbamoylate an electron-rich aromatic system.

Reaction Scheme:

1-Piperidinecarbonyl
Chloride ks \

______ AlCls __y Hextuply Carbamoylated
o-dichlorobenzene Decacyclene

Decacyclene
(Aromatic Substrate)

Click to download full resolution via product page

Figure 3: Friedel-Crafts carbamylation reaction.

Materials:

1-Piperidinecarbonyl chloride

Decacyclene

Aluminum chloride (AICI3)

o-dichlorobenzene
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o Standard glassware for high-temperature reactions

Procedure:

e To a solution of decacyclene (1.0 eq.) in o-dichlorobenzene, add aluminum chloride (a molar

excess, e.g., 6-12 eq.) at room temperature.
e Add 1-piperidinecarbonyl chloride (a molar excess, e.g., 6-12 eq.).
o Heat the reaction mixture to 135 °C and stir overnight.
 Increase the temperature to 175 °C and continue stirring for 4 days.
o After cooling to room temperature, carefully quench the reaction by pouring it onto ice.

o Extract the product with a suitable organic solvent, wash the organic layer with water, and
dry it.

o Remove the solvent under reduced pressure and purify the crude product by column
chromatography.

Quantitative Data for Friedel-Crafts Carbamylation:

Aromatic . . Reaction .
Lewis Acid Solvent . Yield (%) Reference
Substrate Conditions

| Decacyclene | AICIs | o-dichlorobenzene | 135°C overnight, then 175°C for 4 days | 48 | |

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b076833?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Structures-of-1-piperidinecarbonyl-chloride-V-and-4-morpholinecarbonyl-chloride-VI_fig1_290780923
https://patents.google.com/patent/US11440922B2/en
https://patents.google.com/patent/US11440922B2/en
https://2024.sci-hub.se/1863/741cf63fa98fe3bbb2ab7a8eac3eb6bb/10.1002@anie.201207608.pdf
https://www.benchchem.com/product/b076833#detailed-protocol-for-using-1-piperidinecarbonyl-chloride-in-organic-synthesis
https://www.benchchem.com/product/b076833#detailed-protocol-for-using-1-piperidinecarbonyl-chloride-in-organic-synthesis
https://www.benchchem.com/product/b076833#detailed-protocol-for-using-1-piperidinecarbonyl-chloride-in-organic-synthesis
https://www.benchchem.com/product/b076833#detailed-protocol-for-using-1-piperidinecarbonyl-chloride-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076833?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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